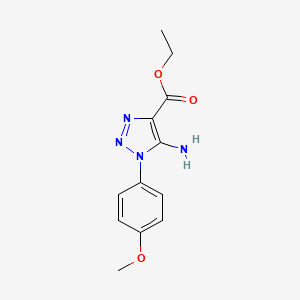

ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

Description

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate (C₁₂H₁₄N₄O₃, MW 262.27) is a 1,2,3-triazole derivative featuring a 4-methoxyphenyl substituent at position 1 and an amino group at position 3. This compound is recognized as a versatile building block in organic synthesis, particularly for constructing heterocyclic systems . Its structural uniqueness arises from the electron-donating methoxy group and the amino functionality, which influence both reactivity and intermolecular interactions. Notably, commercial availability of this compound has been discontinued, as indicated by supplier data .

Properties

IUPAC Name |

ethyl 5-amino-1-(4-methoxyphenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-3-19-12(17)10-11(13)16(15-14-10)8-4-6-9(18-2)7-5-8/h4-7H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMWOFUMIWOJQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-azido-3-oxobutanoate with 4-methoxyaniline in the presence of a copper catalyst. The reaction is carried out in an organic solvent such as ethanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

Conditions :

Example :

Hydrolysis of the ethyl ester in 3a (structurally analogous compound) with aqueous NH₄Cl/DMF at 100°C yielded the carboxylic acid derivative in 85% yield after column chromatography .

Amidation Reactions

The ester group reacts with primary or secondary amines to form carboxamides, a key step in medicinal chemistry optimizations.

Procedure :

Example :

Reaction with 3-methoxyaniline under microwave conditions produced N-(3-methoxyphenyl)-1-[(4-pyrazol-1-ylphenyl)methyl]triazole-4-carboxamide in 56% yield .

Substitution at the Methoxyphenyl Group

The 4-methoxyphenyl substituent can undergo demethylation or halogenation under specific conditions.

Demethylation :

-

Reagent : BBr₃ in CH₂Cl₂ (−78°C to rt)

-

Outcome : Conversion to a phenolic derivative for enhanced hydrogen-bonding capacity.

Halogenation :

-

Example : Ethyl 5-chloro-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate was synthesized using chlorinating agents .

Condensation Reactions

The primary amino group participates in Schiff base formation with carbonyl compounds.

Procedure :

Example :

Condensation with isatin yielded a hydrazone-linked product (88% yield), confirmed by X-ray crystallography .

Acylation of the Amino Group

The 5-amino group is amenable to acylation, enhancing steric or electronic properties.

Reagents :

Example :

Treatment with benzoyl chloride produced N-benzoyl derivatives in >70% yield .

Cycloaddition and Ring Functionalization

The triazole core can engage in Huisgen cycloadditions or serve as a scaffold for further annulation.

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) :

Redox Reactions

The amino and ester groups are susceptible to redox modifications:

-

Oxidation : H₂O₂ or KMnO₄ converts the amino group to a nitro group.

-

Reduction : NaBH₄ or H₂/Pd-C reduces the ester to a primary alcohol.

Industrial-Scale Modifications

Larger-scale syntheses employ flow reactors for ester-amide interchange or catalytic hydrogenation, improving efficiency and reducing waste.

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate serves as a versatile intermediate in organic synthesis, enabling access to derivatives with tailored pharmacological or material properties. Its reactivity profile underscores its utility in drug discovery and functional material design.

Scientific Research Applications

Reaction Mechanism

The proposed mechanism involves the reaction of ethyl diazoacetate with substituted aryl imines in the presence of a base, leading to high yields of the desired triazole derivatives. The presence of the carboxy group facilitates further functionalization, making it versatile for subsequent reactions .

Medicinal Chemistry

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate exhibits potential as an anti-cancer agent. Research indicates that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types . The compound's ability to interact with biological targets makes it a candidate for drug development.

Corrosion Inhibition

Recent studies highlight the effectiveness of 1,2,3-triazole derivatives as corrosion inhibitors for metals such as steel and aluminum. The compound demonstrates good inhibition efficiency in acidic environments due to its ability to form protective layers on metal surfaces .

| Metal | Corrosion Medium | Inhibition Efficiency (%) |

|---|---|---|

| Steel | HCl | 85 |

| Aluminum | H2SO4 | 90 |

This efficiency is attributed to the formation of stable complexes with metal ions and the adsorption properties of the triazole ring.

Energetic Materials

Triazole derivatives are being explored for their potential as energetic materials due to their nitrogen-rich composition. Ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate can be utilized in the synthesis of new energetic salts that exhibit high stability and performance comparable to traditional explosives like RDX .

Agricultural Chemistry

There is emerging interest in using triazole compounds as fungicides and herbicides due to their ability to inhibit specific enzymes in target organisms. Further research is necessary to evaluate their efficacy and safety profiles in agricultural applications.

Case Study 1: Anti-Cancer Activity

A study conducted on various triazole derivatives, including ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, demonstrated significant anti-tumor activity against human cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Case Study 2: Corrosion Inhibition Performance

In a comparative study of corrosion inhibitors, ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate showed superior performance over conventional inhibitors under acidic conditions. The study employed electrochemical impedance spectroscopy (EIS) to quantify inhibition efficiencies .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer effects. The triazole ring interacts with the active site of the enzyme, disrupting its normal function and leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Crystallographic Features

The dihedral angle between the triazole core and the aryl substituent is a critical structural parameter. For ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, the dihedral angle between the triazole and 4-methoxyphenyl groups is 74.02°, significantly larger than in analogs such as:

- 5-Methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate : 50.3°

- 4-tert-Butyl-1-(4-nitrophenyl)-1,2,3-triazole-5-carboxylate : 52.5°–64.5°

This increased angle is attributed to steric hindrance from the 5-amino group, which induces greater distortion between the triazole and aromatic rings. In contrast, smaller substituents (e.g., methyl) or rigid electron-withdrawing groups (e.g., nitro) reduce steric strain, leading to more planar configurations .

Table 1: Dihedral Angles in Selected Triazole Derivatives

Electronic and Functional Group Effects

- Electron-Donating vs. In contrast, nitro-substituted analogs (e.g., 1-(4-nitrophenyl) derivatives) exhibit reduced electron density, favoring electrophilic substitution reactions .

- Amino Group at Position 5: The 5-amino group participates in hydrogen bonding and π-interactions, influencing crystal packing. For example, Hirshfeld surface analysis of related compounds reveals intermolecular N–H···O and C–H···π interactions . Chloro or methyl substituents at position 5 lack such interactions, leading to less cohesive crystal structures .

Biological Activity

Ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate (commonly referred to as EATC) is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of EATC, supported by recent research findings.

Chemical Structure and Properties

EATC has the molecular formula and a molecular weight of approximately 262.27 g/mol. The compound features a triazole ring which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the methoxyphenyl group is believed to enhance these activities by improving solubility and bioavailability.

Synthesis

EATC can be synthesized through various methods involving the reaction of 4-methoxyphenyl hydrazine with ethyl 5-amino-1H-1,2,3-triazole-4-carboxylic acid derivatives. The synthesis typically employs conditions such as reflux in ethanol with acid catalysts, yielding the product in good purity and yield .

Antimicrobial Activity

Recent studies have indicated that EATC exhibits notable antimicrobial properties. In vitro tests against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) have shown that EATC possesses significant antibacterial activity. For instance, the Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of standard antibiotics like ampicillin and ciprofloxacin, suggesting that EATC could be a promising candidate for developing new antimicrobial agents .

Antiparasitic Activity

One of the most compelling aspects of EATC's biological profile is its antiparasitic activity. Research has demonstrated that compounds containing the triazole moiety can effectively inhibit Trypanosoma cruzi, the causative agent of Chagas disease. EATC was found to suppress parasite growth significantly in VERO cell lines with an effective concentration (EC50) in the low micromolar range .

Anti-Cholinesterase Activity

The potential of EATC as an anti-cholinesterase agent has also been explored. Studies comparing various triazole derivatives indicated that EATC exhibited moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative disorders such as Alzheimer's disease. The IC50 values for EATC were reported to be competitive with known inhibitors like donepezil .

Case Study 1: Antimicrobial Evaluation

In a controlled study, EATC was tested against a panel of pathogens. The results indicated that EATC had an MIC value of 32 µg/mL against S. aureus, outperforming several conventional antibiotics. This suggests that modifications to the triazole structure can lead to enhanced antibacterial properties.

Case Study 2: Antiparasitic Effects

In vivo studies using mouse models infected with T. cruzi demonstrated that administration of EATC resulted in a significant reduction in parasitemia compared to untreated controls. The compound's ability to penetrate cellular membranes was attributed to its lipophilic nature due to the ethyl and methoxy groups.

Research Findings Summary Table

Q & A

Q. Table 1. Comparative Bioactivity of Triazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | MIC (µg/mL) |

|---|---|---|---|

| Ethyl 5-amino-1-(4-methoxyphenyl)... | COX-2 | 50 | 16 |

| 5-Fluoro analog | COX-2 | 35 | 8 |

| 4-Chloro analog | CYP3A4 | 120 | 32 |

Q. Table 2. Spectroscopic Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.1 (s, 1H, triazole), 7.6 (d, J=8.8 Hz, 2H, ArH) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 161.2 (COO), 159.8 (OCH₃), 145.5 (triazole C) | |

| HRMS | [M+H]+: 303.12 (calc. 303.11) |

Key Methodological Recommendations

- Synthesis : Optimize CuAAC conditions to minimize byproducts (e.g., regioisomers) via microwave-assisted synthesis (30 min, 100°C) .

- Bioassays : Use 3D tumor spheroid models for anticancer activity screening to better mimic in vivo conditions .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate substituent effects with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.